Absorption Maximum (λmax) of 11-Cis-Retinal in Rhodopsin Versus 7-cis-, 9-cis-, and 13-cis- Isomers
In bovine rhodopsin, 11-cis-retinal exhibits a calculated absorption maximum (λmax) of 490 nm, which is distinct from other cis-retinal isomers evaluated under identical computational conditions [1]. The progressive red shift observed across the isomer series—7-cis- (431 nm), 9-cis- (456 nm), 11-cis- (490 nm), and 13-cis-retinal (508 nm)—is attributed to decreasing bond length alternation in the retinal polyene chain [1].
| Evidence Dimension | Calculated absorption wavelength (λmax) of retinal isomers in bovine rhodopsin |
|---|---|
| Target Compound Data | 490 nm |
| Comparator Or Baseline | 7-cis-retinal: 431 nm; 9-cis-retinal: 456 nm; 13-cis-retinal: 508 nm |
| Quantified Difference | 11-cis-retinal λmax is 59 nm higher than 7-cis, 34 nm higher than 9-cis, and 18 nm lower than 13-cis |
| Conditions | Hybrid QM/MM computational analysis of bovine rhodopsin |
Why This Matters
This 490 nm λmax positions 11-cis-retinal within the optimal spectral range for vertebrate scotopic vision; procurement of alternative isomers will yield pigments with significantly blue- or red-shifted absorption, confounding experimental interpretation of visual pigment function.
- [1] Sekharan S, Morokuma K. Why 11-cis-retinal? Why not 7-cis-, 9-cis-, or 13-cis-retinal in the eye? J Am Chem Soc. 2011;133(47):19052-19055. doi:10.1021/ja208789h View Source
